molecular formula C13H10FNO2 B14436868 3-Fluoro-N-hydroxy-N-phenylbenzamide CAS No. 79115-31-4

3-Fluoro-N-hydroxy-N-phenylbenzamide

Cat. No.: B14436868
CAS No.: 79115-31-4
M. Wt: 231.22 g/mol
InChI Key: VAOSSGQUPGENMP-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxy-N-phenylbenzamide (CAS 79115-31-4) is a fluorinated benzamide derivative of interest in chemical and pharmaceutical research. With the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol, it serves as a versatile building block for synthesizing more complex molecules . The presence of both the N-hydroxy group and the fluorine substituent on the benzamide core structure makes it a valuable scaffold for exploring structure-activity relationships. Fluorine atoms are known to influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated benzamides a significant class of compounds in medicinal chemistry research . Researchers utilize this compound in the development of novel molecules with potential biological activities. Its structure allows for further chemical modifications, enabling the creation of compound libraries for screening against various enzymes or receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

79115-31-4

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

3-fluoro-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H10FNO2/c14-11-6-4-5-10(9-11)13(16)15(17)12-7-2-1-3-8-12/h1-9,17H

InChI Key

VAOSSGQUPGENMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling (Ayhan & Demir, 2011)

Ayhan and Demir developed a palladium-catalyzed method yielding ~81% of 3-fluoro-N-hydroxy-N-phenylbenzamide. The reaction employs 3-fluorobenzoyl chloride and N-phenylhydroxylamine in the presence of a palladium(II) acetate catalyst (5 mol%) and triethylamine as a base. Key parameters include:

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 60°C
Reaction Time 12 hours
Yield 81%

The mechanism proceeds via oxidative addition of the benzoyl chloride to Pd(0), followed by transmetalation with N-phenylhydroxylamine and reductive elimination. While efficient, this method requires stringent anhydrous conditions and poses challenges in catalyst recovery.

Copper-Mediated Synthesis (Koshy & Tandon, 1981)

Koshy and Tandon achieved a 67% yield using copper(I) iodide as a catalyst. This one-pot reaction combines 3-fluorobenzoic acid, N-phenylhydroxylamine, and carbonyl diimidazole (CDI) in dimethylformamide (DMF):

$$
\text{3-Fluorobenzoic acid} + \text{N-Phenylhydroxylamine} \xrightarrow{\text{CuI, DMF}} \text{3-Fluoro-N-hydroxy-N-phenylbenzamide}
$$

Critical limitations include prolonged reaction times (24 hours) and moderate yields compared to palladium-based systems.

Catalyst-Free Amidation (WO2021246611A1, 2021)

A 2021 patent disclosed a metal-free approach using N-phenyl-N-tosyl benzamide precursors. By reacting 3-fluoro-N-phenyl-N-tosylbenzamide with ammonium carbonate in dimethyl sulfoxide (DMSO) at 25–40°C for 6–16 hours, the method achieves yields exceeding 90%:

Substrate Ammonia Source Solvent Temperature Time Yield
3-Fluoro-N-phenyl-N-tosylbenzamide (NH₄)₂CO₃ DMSO 25°C 6 h 91%

Key advantages include:

  • Elimination of costly transition metal catalysts
  • Ambient temperature operation
  • Scalability to multigram quantities

The tosyl group acts as a leaving group, facilitating nucleophilic attack by ammonia (Fig. 1). This method is particularly suited for acid-sensitive substrates.

Nucleophilic Substitution with 1,3-Diphenylthiourea

Mechanism and Optimization

A 2014 study demonstrated the synthesis of N-phenylbenzamides via nucleophilic substitution using 1,3-diphenylthiourea. Adapted for 3-fluoro-N-hydroxy-N-phenylbenzamide, the protocol involves:

  • Reacting 3-fluorobenzoyl chloride (20 mmol) with 1,3-diphenylthiourea (10 mmol) in THF
  • Adding triethylamine (10 mmol) as a base
  • Refluxing for 4 hours followed by ethanol recrystallization

The proposed mechanism involves imino alcohol-amide tautomerism, where the thiourea intermediate undergoes rearrangement to form the hydroxamic acid. Yields range from 40–93%, depending on substituent electronic effects.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Temperature Time Scalability
Pd-Catalyzed Pd(OAc)₂ 81 60°C 12 h Moderate
Cu-Mediated CuI 67 80°C 24 h Low
Catalyst-Free None 91 25°C 6 h High
Thiourea Route NEt₃ 85 66°C 4 h Moderate

The catalyst-free method emerges as superior in yield and operational simplicity, though it requires stoichiometric ammonia sources. The thiourea route offers rapid synthesis but generates stoichiometric sulfide byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 3-Fluoro-N-phenylbenzamide, while substitution reactions could produce various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzamide or phenyl rings (Table 1). These variations impact physicochemical properties, crystallography, and bioactivity.

Table 1: Structural Comparison of 3-Fluoro-N-hydroxy-N-phenylbenzamide with Analogues

Compound Name Substituents (Benzamide/Phenyl) Key Features References
3-Fluoro-N-hydroxy-N-phenylbenzamide 3-F (benzamide), N-OH (phenyl) Enhanced hydrogen bonding (N–H···O, F···H); potential polymorphism
3-Chloro-N-phenylbenzamide 3-Cl (benzamide) Larger halogen size; stronger halogen bonding but lower lipophilicity
3-Methyl-N-phenylbenzamide 3-CH₃ (benzamide) Increased steric bulk; dihedral angle variations in crystal packing
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 2-OH (benzamide), 3-CF₃ (phenyl) Trifluoromethyl enhances metabolic stability; hydroxyl aids H-bonding
3-Fluoro-N-(p-tolyl)benzamide 3-F (benzamide), p-CH₃ (phenyl) Methyl group reduces polarity; alters crystal symmetry

Crystallographic and Conformational Differences

  • 3-Fluoro-N-(3-fluorophenyl)benzamide: Exhibits polymorphism due to positional disorder. Form I (monoclinic, C2/c) and Form II (P2₁) differ in N–H···O hydrogen bonds and weak C–H···F/F···F interactions .
  • 3-Chloro-N-phenylbenzamide: Crystallizes in monoclinic P2₁/c with a dihedral angle of 22.17° between benzamide and phenyl rings, stabilized by N–H···O bonds .
  • 3-Methyl-N-phenylbenzamide : Two independent molecules per asymmetric unit with dihedral angles up to 75.86° between aromatic rings, influenced by steric effects .

Pharmacological and Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability compared to chlorine . Chloro derivatives (e.g., 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide) show higher thermal stability but lower solubility .
  • In contrast, trifluoromethyl groups (e.g., in 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide) improve lipophilicity and resistance to oxidative metabolism .

Q & A

Q. Example Workflow :

Optimize geometry using Gaussian02.

Perform AIM (Atoms in Molecules) analysis for bond critical points.

Validate with Hirshfeld surface analysis (CrystalExplorer).

What spectroscopic techniques are most effective for characterizing dynamic conformers of 3-Fluoro-N-hydroxy-N-phenylbenzamide?

Advanced Research Question

  • Solid-State NMR : Distinguishes polymorphs via ¹⁹F chemical shifts (δ = -110 to -120 ppm for aromatic F).
  • Variable-Temperature ¹H NMR : Probes rotational flexibility of the N–O bond in solution (e.g., coalescence temperature ~240 K).
  • IR Spectroscopy : Identifies hydrogen-bonding modes (N–H stretch ~3200 cm⁻¹; C=O ~1660 cm⁻¹) .

Methodological Insight : For ambiguous peaks, use 2D NOESY to resolve spatial proximity between fluorophenyl and hydroxamic acid protons.

How do substituent effects (e.g., fluorine position) influence the biological activity of hydroxamic acid derivatives?

Advanced Research Question
Fluorine’s electronegativity and steric profile modulate bioactivity:

  • Enzyme Inhibition : Para-fluorine enhances HDAC inhibition by stabilizing enzyme-ligand π-stacking. Meta-substitution (as in 3-fluoro) may reduce potency due to altered hydrogen-bond geometry .
  • Membrane Permeability : LogP calculations (DFT-derived) show fluorine increases hydrophobicity, improving blood-brain barrier penetration .

Q. Experimental Design :

  • Synthesize analogs with varied fluorine positions.
  • Test IC₅₀ against HDAC isoforms using fluorogenic assays.
  • Correlate activity with DFT-predicted electrostatic potentials.

What crystallographic software suites are recommended for analyzing disorder in 3-Fluoro-N-hydroxy-N-phenylbenzamide structures?

Basic Research Question

  • SHELX Suite : Refine disordered regions using PART and SIMU commands .
  • OLEX2/CRYSTALS : Visualize electron density maps and assign occupancy factors .
  • PLATON : Validate symmetry and detect missed twinning .

Methodological Insight : For severe disorder, employ restraints (e.g., DFIX, FLAT) to maintain chemically sensible geometries during refinement.

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